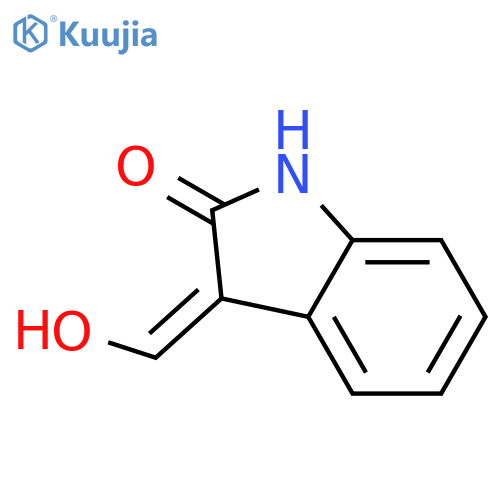

Cas no 63273-23-4 (3-Hydroxymethylene-1,3-dihydro-indol-2-one)

3-Hydroxymethylene-1,3-dihydro-indol-2-one 化学的及び物理的性質

名前と識別子

-

- 1,3-dihydro-3-(hydroxymethylene)-2H-Indol-2-one

- 3-hydroxymethyleneindolin-2-one

- DTXSID001219341

- AKOS006304761

- SB64782

- (3Z)-1,3-Dihydro-3-(hydroxymethylene)-2H-indol-2-one

- Z-3-[(hydroxy)-methylene)-1,3-dihydro-indol-2-one

- 3-hydroxymethyleneoxindole

- SCHEMBL3576657

- 3-(hydroxymethylene)-1,3-dihydro-2H-indol-2-one

- 3-Hydroxymethylene-2-indolinone

- 63273-23-4

- Z-3-[(hydroxy)-methylene]-1,3-dihydro-indol-2-one

- (Z)-3-(hydroxymethylene)indolin-2-one

- 3-(Hydroxymethylene)indolin-2-one

- (3Z)-3-(Hydroxymethylene)-1,3-dihydro-2H-indol-2-one #

- ZRKPUQFDPAIVPD-UHFFFAOYSA-N

- 2-hydroxyindole-3-carboxaldehyde

- 861360-36-3

- 3-hydroxymethylene-1,3-dihydro-indol-2-one

- (3Z)-3-(hydroxy-methylene)-1H-indol-2-one

- 2-Hydroxy-1H-indole-3-carbaldehyde

- 265107-68-4

- 3-[(hydroxy)-methylene]-1,3-dihydro-indol-2-one

- (3Z)-3-(Hydroxymethylene)-1,3-dihydro-2H-indol-2-one

- G10041

- 3-Hydroxymethylene-1,3-dihydro-indol-2-one

-

- インチ: InChI=1S/C9H7NO2/c11-5-7-6-3-1-2-4-8(6)10-9(7)12/h1-5,10,12H

- InChIKey: JVUCUNQXFYLSJI-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C2C(=C1)C(=C(N2)O)C=O

計算された属性

- せいみつぶんしりょう: 161.04771

- どういたいしつりょう: 161.047678466g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 183

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 53.1Ų

じっけんとくせい

- PSA: 49.33

3-Hydroxymethylene-1,3-dihydro-indol-2-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A199009963-5g |

3-(Hydroxymethylene)indolin-2-one |

63273-23-4 | 95% | 5g |

$745.56 | 2023-09-01 | |

| Chemenu | CM146640-5g |

(Z)-3-(hydroxymethylene)indolin-2-one |

63273-23-4 | 95% | 5g |

$640 | 2021-08-05 | |

| TRC | H873230-50mg |

3-Hydroxymethylene-1,3-dihydro-indol-2-one |

63273-23-4 | 50mg |

$ 50.00 | 2022-06-04 | ||

| TRC | H873230-100mg |

3-Hydroxymethylene-1,3-dihydro-indol-2-one |

63273-23-4 | 100mg |

$ 70.00 | 2022-06-04 | ||

| TRC | H873230-500mg |

3-Hydroxymethylene-1,3-dihydro-indol-2-one |

63273-23-4 | 500mg |

$ 250.00 | 2022-06-04 | ||

| Chemenu | CM146640-1g |

(Z)-3-(hydroxymethylene)indolin-2-one |

63273-23-4 | 95% | 1g |

$*** | 2023-05-30 | |

| Crysdot LLC | CD11083554-5g |

3-(Hydroxymethylene)indolin-2-one |

63273-23-4 | 95+% | 5g |

$677 | 2024-07-18 |

3-Hydroxymethylene-1,3-dihydro-indol-2-one 関連文献

-

Yan Cao,Roya Ahmadi,Mohammad Reza Poor Heravi,Alibek Issakhov,Abdol Ghaffar Ebadi,Esmail Vessally RSC Adv. 2021 11 39593

3-Hydroxymethylene-1,3-dihydro-indol-2-oneに関する追加情報

Professional Introduction to Compound with CAS No 63273-23-4 and Product Name: 1,3-dihydro-3-(hydroxymethylene)-2H-Indol-2-one

The compound with the CAS number 63273-23-4 and the product name 1,3-dihydro-3-(hydroxymethylene)-2H-Indol-2-one represents a significant area of interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic compound, characterized by its indole core structure, has garnered attention due to its versatile pharmacological properties and potential applications in drug discovery. The unique structural motif of 1,3-dihydro-3-(hydroxymethylene)-2H-Indol-2-one encompasses a reactive aldehyde group at the 3-position, which serves as a key functional handle for further chemical modifications and biological evaluations.

In recent years, the exploration of indole derivatives has been extensively studied for their broad spectrum of biological activities. The compound in question belongs to a class of molecules that exhibit promising activities in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial applications. The presence of the hydroxymethylene group in the molecule imparts a distinct reactivity that allows for diverse synthetic pathways, enabling chemists to design novel analogs with enhanced pharmacological profiles.

One of the most compelling aspects of 1,3-dihydro-3-(hydroxymethylene)-2H-Indol-2-one is its potential as a scaffold for drug development. The indole ring is a well-documented pharmacophore in medicinal chemistry, with numerous approved drugs featuring this structural motif. Researchers have leveraged the reactivity of the aldehyde group to explore its interactions with biological targets such as enzymes and receptors. For instance, studies have demonstrated that derivatives of this compound can modulate key enzymes involved in inflammatory pathways, making them attractive candidates for therapeutic intervention.

Recent advancements in computational chemistry have further accelerated the discovery process for compounds like 1,3-dihydro-3-(hydroxymethylene)-2H-Indol-2-one. High-throughput virtual screening (HTVS) and molecular docking simulations have been employed to identify lead compounds with high binding affinity to target proteins. These computational approaches have complemented experimental efforts by predicting optimal modifications to enhance potency and selectivity. For example, modifications at the 5-position of the indole ring have been shown to significantly improve binding interactions with certain protein targets, leading to more effective pharmacological outcomes.

The synthesis of 1,3-dihydro-3-(hydroxymethylene)-2H-Indol-2-one involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. Traditional methods often employ cyclization reactions followed by functional group transformations to achieve the desired structure. However, modern synthetic strategies have introduced greener and more efficient protocols, such as catalytic asymmetric reactions and flow chemistry techniques. These innovations not only improve yield but also reduce environmental impact, aligning with global sustainability goals.

In terms of biological evaluation, 1,3-dihydro-3-(hydroxymethylene)-2H-Indol-2-one has been tested in various preclinical models for its potential therapeutic benefits. Preliminary studies have indicated that this compound exhibits notable anti-inflammatory properties by inhibiting key pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, its ability to interact with enzymes like cyclooxygenase (COX) has raised interest in its potential as an anti-nociceptive agent. These findings underscore the compound's versatility and its potential as a lead candidate for further development.

The role of 1,3-dihydro-3-(hydroxymethylene)-2H-Indol-2-one in drug discovery is further underscored by its structural similarity to known bioactive molecules. By understanding how this compound interacts with biological systems, researchers can gain insights into broader chemical space that may yield novel therapeutics. The aldehyde functionality serves as a critical point for derivatization, allowing chemists to explore different substitution patterns and electronic distributions that could modulate activity profiles.

As research progresses, the integration of interdisciplinary approaches will be crucial for maximizing the therapeutic potential of compounds like 1,3-dihydro-3-(hydroxymethylene)-2H-Indol-2-one. Collaboration between chemists, biologists, and pharmacologists will enable a more comprehensive understanding of their mechanisms of action and optimize their development into viable drugs. Advances in omics technologies—such as genomics, proteomics, and metabolomics—have provided powerful tools for elucidating how these molecules affect complex biological networks.

The future directions for research on 1,3-dihydro-3-(hydroxymethylene)-2H-Indol-2-one include exploring its role in precision medicine applications. By correlating structural features with patient-specific responses, researchers aim to develop personalized therapies that leverage individual genetic profiles. This personalized approach could enhance treatment efficacy while minimizing adverse effects—a cornerstone of modern pharmaceutical innovation.

In conclusion,1,3-dihydro-3-(hydroxymethylene)-2H-Indol-2-one, identified by CAS No 63273-23-4, represents a promising candidate in pharmaceutical research due to its unique structural features and diverse biological activities. Its indole core combined with a reactive aldehyde group provides a rich platform for synthetic manipulation and pharmacological exploration, offering significant potential for future drug development efforts across multiple therapeutic domains.

63273-23-4 (3-Hydroxymethylene-1,3-dihydro-indol-2-one) 関連製品

- 2229320-50-5(4,4-difluoro-3-(5-fluoropyridin-3-yl)butanoic acid)

- 2648644-34-0(2-Acetamido-5-(trifluoromethyl)thiophene-3-carboxylic acid)

- 1076199-71-7(Carbostyril 124 N-Carboxyethyl Methanethiosulfonate)

- 2034290-80-5((3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone)

- 5558-68-9(2,2-Diphenyl-mutyronitrile)

- 731001-98-2(2-{4-(2-Methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-ylsulfanyl}acetic Acid)

- 919093-57-5(6-(4-methoxybenzyl)-5H-pyrrolo[3,4-b]pyridin-7(6H)-one)

- 113961-88-9(1-(1,2,3,4-Tetrahydroquinolin-6-yl)ethanone)

- 2138078-90-5(N-(3-fluoroazetidin-3-yl)methyl-4-nitrobenzene-1-sulfonamide)

- 1807084-66-7(Ethyl 4-(bromomethyl)-3-cyano-6-(difluoromethyl)pyridine-2-acetate)